molecular formula C17H13NO3 B413766 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide CAS No. 331001-67-3

2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No.: B413766
CAS No.: 331001-67-3
M. Wt: 279.29g/mol
InChI Key: VPWZHEDSUBVXAU-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a benzamide group attached to a chromen-2-one structure, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with 6-amino-2H-chromen-2-one under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic compound that integrates a chromone structure with a benzamide moiety. The chromone component, specifically 2H-chromen-2-one, is characterized by a fused benzene and pyrone ring, contributing to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may enable various chemical interactions and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H13NO3, with a molecular weight of approximately 279.29 g/mol. The unique combination of the benzamide group with the chromone structure allows for diverse biological activities and synthetic versatility compared to related compounds.

Property Value
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
StructureStructure

Antimicrobial Properties

Research indicates that derivatives of coumarin, including this compound, exhibit significant antimicrobial activity. This activity is often attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to bacterial growth cessation, making these compounds potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties similar to other chromone derivatives. These effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, related chromone derivatives have demonstrated IC50 values in the micromolar range against these cell lines .

The mechanism through which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that similar compounds may act through the following pathways:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in cancer progression and inflammatory responses.
  • Interaction with Receptors : Some derivatives exhibit antagonistic activity on dopamine D2 receptors and serotonin 5-HT2 receptors, which may contribute to their therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study on a series of coumarin derivatives reported IC50 values ranging from 0.47 μM to 16.1 μM against MCF-7 cells, indicating significant cytotoxic potential .
  • Antimicrobial Activity : In vitro assays demonstrated that certain coumarin derivatives exhibited substantial inhibitory effects on various bacterial strains, supporting their use as antimicrobial agents.
  • Anti-inflammatory Effects : Research has shown that specific substitutions on the chromone ring can enhance anti-inflammatory activity by modulating cytokine release.

Future Directions

The potential applications of this compound warrant further investigation. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • In Vivo Evaluations : Assessing the efficacy and safety profiles in animal models.
  • Structural Modifications : Exploring how variations in substituents can enhance biological activity.

Properties

IUPAC Name

2-methyl-N-(2-oxochromen-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-4-2-3-5-14(11)17(20)18-13-7-8-15-12(10-13)6-9-16(19)21-15/h2-10H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWZHEDSUBVXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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